Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate is a synthetic organic compound that belongs to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a methoxy-dimethylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method involves the alkylation of piperidine with 4-methoxy-2,5-dimethylbenzyl chloride, followed by esterification with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-dimethylphenyl moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications in research and industry.
Properties
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)16-8-6-7-9-19(16)12-15-10-14(3)17(21-4)11-13(15)2/h10-11,16H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXTYYBJGSQAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(C=C(C(=C2)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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